Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is synthesized by the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Esterification: Neodecanoic acid reacts with epichlorohydrin to form the glycidyl ester.
Purification: The product is purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate has diverse applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in coatings, adhesives, and sealants to enhance performance and durability.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or under specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Glycidyl neodecanoate: A similar compound with slight variations in the alkyl chain structure.
2,3-Epoxypropyl neodecanoate: Another glycidyl ester with comparable properties and applications.
Uniqueness
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high reactivity and compatibility with various substrates make it a valuable compound in multiple applications .
Biological Activity
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is a compound characterized by its epoxide group, which contributes to its biological activity. The compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential applications and unique chemical properties.
- Chemical Formula : C13H24O3
- Molecular Weight : 228.33 g/mol
- CAS Number : 1200987-87-02
- Structure : The presence of an oxirane (epoxide) ring makes this compound reactive, allowing it to participate in various chemical reactions such as nucleophilic attack and ring-opening reactions.
Mechanism of Biological Activity
The biological activity of this compound primarily stems from the reactivity of its epoxide group. This group can interact with nucleophiles such as amino acids in proteins, potentially leading to modifications that affect enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by forming covalent bonds with active sites, thereby altering their function.
- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways and biological responses.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related glycidyl esters have shown the ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
B16 (Mouse Melanoma) | 14.34 | |
HepG2 (Human Liver Carcinoma) | 16.36 | |
MDA-MB231 (Human Breast Cancer) | 19.46 |
Case Studies
- Myxobacteria Metabolites : A study found that metabolites from myxobacteria exhibited significant antitumor activity against several cancer cell lines. Although not directly related to this compound, the findings suggest a broader potential for compounds with similar functionalities in cancer therapy .
- Epoxide Reactivity in Drug Development : The reactivity profile of epoxides has been extensively studied for drug development applications, where they serve as intermediates or active pharmaceutical ingredients due to their ability to form stable adducts with biological macromolecules .
Toxicological Profile
The safety profile of this compound is crucial for its application in pharmaceuticals and consumer products. Preliminary assessments suggest that while the compound exhibits biological activity, further studies are required to fully understand its toxicological effects and potential hazards.
Properties
Molecular Formula |
C13H24O3 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate |
InChI |
InChI=1S/C13H24O3/c1-5-13(4,7-6-10(2)3)12(14)16-9-11-8-15-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
DHEHEJGXTUCSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)C)C(=O)OCC1CO1 |
Origin of Product |
United States |
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